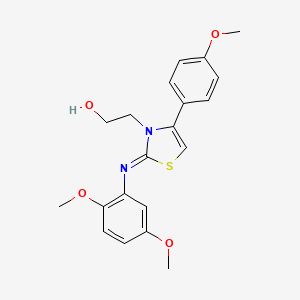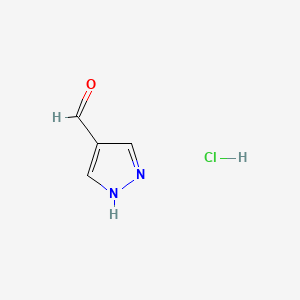
Tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related azetidine compounds has been reported using various methods. For instance, the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate involves scalable synthetic routes that provide a convenient entry point to novel compounds with potential applications in accessing chemical space complementary to piperidine ring systems . Similarly, the synthesis of azabicycloalkane amino acids as rigid dipeptide mimetics, such as the synthesis of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane, involves cleavage and Michael addition reactions, followed by hydrogenolysis and acidolytic deprotection . These methods could potentially be adapted for the synthesis of tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate;oxalic acid.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. For example, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined, revealing a bicyclo[2.2.2]octane structure including a lactone moiety and a piperidine ring . Similarly, the chiral compound (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized and its structure was confirmed by single crystal X-ray diffraction analysis . These techniques could be employed to analyze the molecular structure of tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate;oxalic acid.
Chemical Reactions Analysis
The chemical reactivity of azetidine and related compounds has been explored in various studies. For instance, the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes led to the formation of pyrrolidin-3-ols and 2-(hydroxymethyl)azetidines, with subsequent oxidation yielding azetidine-2-carboxylic acids . Additionally, silylmethyl-substituted aziridine and azetidine have been used as masked 1,3- and 1,4-dipoles for formal [3 + 2] and [4 + 2] cycloaddition reactions . These reactions could provide insights into the chemical behavior of tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate;oxalic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are crucial for their potential applications. While the papers provided do not directly discuss the physical and chemical properties of tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate;oxalic acid, they do provide information on related compounds. For example, the density and crystal structure of synthesized compounds have been reported, which are important for understanding their solid-state properties . These properties are essential for the development of these compounds in various applications, including drug discovery and materials science.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Enantiopure Azetidine-2-Carboxylic Acids : Azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains at the 3-position, including tert-butyl esters, have been synthesized. These compounds are valuable for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
- Synthesis of Protected 3-Haloazetidines : The creation of protected 3-haloazetidines, including tert-butyl esters, has been achieved on a gram-scale. These compounds are important in medicinal chemistry for creating azetidine-3-carboxylic acid derivatives (Ji, Wojtas, & Lopchuk, 2018).
- Creation of Novel Compounds from Azetidine Intermediates : Novel compounds have been synthesized from bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. These compounds explore chemical space complementary to piperidine ring systems (Meyers et al., 2009).
Chemical Reactions and Modifications
- Base-Promoted Diastereoselective α-Alkylation : The base-promoted α-alkylation of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters, including tert-butyl esters, demonstrated improved yields and diastereoselectivities. This process is significant for producing optically active α-substituted azetidine-2-carboxylic acid esters (Tayama, Nishio, & Kobayashi, 2018).
- Deprotection of Tert-Butyl Carbamates, Esters, and Ethers : Aqueous phosphoric acid has been used as an environmentally benign reagent for deprotecting tert-butyl carbamates, esters, and ethers, including azetidine. This process is mild and offers good selectivity (Li et al., 2006).
Applications in Synthesis of Medicinal Intermediates
- Synthesis of Pharmaceutical Intermediates : Research has been conducted on synthesizing 1-(tert-butyl)-3-aminoazetidine, a pharmaceutical intermediate, from 1-(tert-butyl)-3-hydroxyazetidine (Yang, 2010).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2.C2H2O4/c1-9(2,3)14-8(13)12-5-7(6-12)4-11-10;3-1(4)2(5)6/h7,11H,4-6,10H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUPVFFAEOCBMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CNN.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B3005174.png)
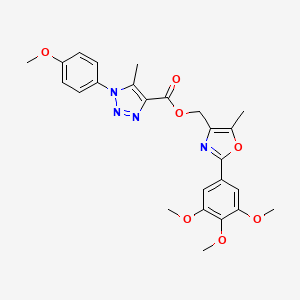
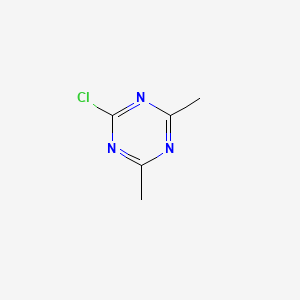
![4-butoxy-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3005178.png)

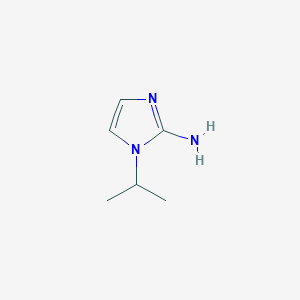
![(Z)-2-Cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B3005182.png)
![4-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3005184.png)
